1-(1,3-benzoxazol-2-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrrolidine-2-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining benzoxazole, pyridine, triazole, and pyrrolidine moieties. These methods likely apply to its synthesis, given the prevalence of triazole and pyridine linkages in related compounds.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c28-19(22-12-14-13-27(25-24-14)15-7-9-21-10-8-15)17-5-3-11-26(17)20-23-16-4-1-2-6-18(16)29-20/h1-2,4,6-10,13,17H,3,5,11-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUANIQZBZQBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CN(N=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or synthetic pathways. Below is a comparative analysis:
Key Findings :
Synthetic Efficiency :
- The target compound’s synthesis likely faces challenges similar to ’s 17.9% yield due to multi-step heterocyclic assembly. Copper catalysis (e.g., CuBr in ) is critical for triazole formation, while chromatographic purification (e.g., EtOAc/hexane gradients) is standard .
- Triazole-containing analogs () often employ CuAAC, suggesting this route for the target compound’s triazole-pyrrolidine linkage .
Structural Advantages :
- The benzoxazole moiety may enhance metabolic stability compared to pyrazole or acrylamide derivatives (–5), as aromatic heterocycles often resist oxidative degradation .
- The pyridin-4-yl group could improve solubility versus pyridin-3-yl analogs (), given its symmetrical electronic distribution .
Analytical Characterization :
- HRMS and NMR (e.g., $^1$H and $^13$C) are standard for confirming molecular identity in similar compounds (). The target compound’s benzoxazole protons would likely resonate downfield (δ 7.5–8.5) .
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